molecular formula C20H14O2S2 B1672097 Bis(2-hydroxy-1-naphthyl) disulfide CAS No. 42521-82-4

Bis(2-hydroxy-1-naphthyl) disulfide

Cat. No. B1672097
CAS RN: 42521-82-4
M. Wt: 350.5 g/mol
InChI Key: RFAXLXKIAKIUDT-UHFFFAOYSA-N
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Description

Bis(2-hydroxy-1-naphthyl) disulfide, also known as 1,1’-dithiodi-2-naphthol, belongs to the class of organic compounds known as naphthols and derivatives .


Molecular Structure Analysis

The molecular formula of Bis(2-hydroxy-1-naphthyl) disulfide is C20H14O2S2. It has a molar mass of 350.45 g/mol .


Physical And Chemical Properties Analysis

Bis(2-hydroxy-1-naphthyl) disulfide is a solid at room temperature. It has a predicted density of 1.46±0.1 g/cm3 .

Scientific Research Applications

Self-Healing Elastomers

Aromatic disulfide metathesis, involving compounds like bis(4-aminophenyl) disulfide, has been applied to create self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature without the need for any catalyst or external intervention (Rekondo et al., 2014).

Smiles Rearrangement

Bis(2-hydroxy-1-naphthyl) disulfide undergoes transformations through Smiles rearrangements, a type of intramolecular nucleophilic rearrangement that has broad applications in organic synthesis (Truce, Kreider, & Brand, 2011).

Synthesis of Naphthyl Sulfides

It also plays a role in the synthesis of naphthyl alkyl and aryl sulfides, showcasing its utility in the preparation of chemically diverse sulfide compounds (Nakazawa, Hirose, & Itabashi, 1989).

Transition Metal Chemistry

Research has explored its reactivity for the synthesis and derivatization of large bite bis(phosphinite) compounds derived from bis(2-hydroxy-1-naphthyl)methane, contributing to the development of transition metal complexes with unique coordination chemistry (Balakrishna, Panda, & Mague, 2002).

Fuel Cell Technology

Sulfonated naphthalene dianhydride based polyimide copolymers, incorporating bis(disulfonated diamine) structures, have been studied for their potential in fuel cell applications due to their promising properties such as water sorption, proton conductivity, and methanol permeability (Einsla et al., 2005).

Safety And Hazards

Bis(2-hydroxy-1-naphthyl) disulfide can cause skin and eye irritation. It is recommended to wear suitable protective equipment, avoid dust dispersion, and wash hands and face thoroughly after handling .

properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAXLXKIAKIUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195311
Record name Bis(2-hydroxy-1-naphthyl) disulfide
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-hydroxy-1-naphthyl) disulfide

CAS RN

42521-82-4
Record name 1,1′-Dithiobis[2-naphthalenol]
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Record name Bis(2-hydroxy-1-naphthyl) disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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